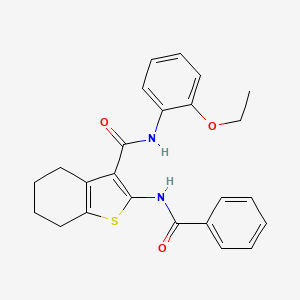![molecular formula C17H18N4O2 B11668385 N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)propanamide](/img/structure/B11668385.png)
N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]éthyl}phényl)propanamide est un composé organique complexe qui comprend un cycle pyridine, une liaison hydrazone et un groupe propanamide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]éthyl}phényl)propanamide implique généralement la condensation d'un dérivé d'acide pyridine-3-carboxylique avec un dérivé d'hydrazine, suivie de l'ajout d'un groupe propanamide. Les conditions réactionnelles exigent souvent l'utilisation d'un agent déshydratant et d'un catalyseur pour faciliter la formation de la liaison hydrazone.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des réactions en lot à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu pourrait améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]éthyl}phényl)propanamide peut subir différents types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir la liaison hydrazone en un groupe hydrazine.
Substitution: Le cycle pyridine peut subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution: Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de pyridine, tandis que la réduction peut produire des dérivés d'hydrazine.
Applications de la recherche scientifique
N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]éthyl}phényl)propanamide a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme élément de construction en synthèse organique et comme ligand en chimie de coordination.
Biologie: Enquête sur son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anticancéreuses et anti-inflammatoires.
Industrie: Utilisé dans le développement de matériaux avancés et comme précurseur pour les polymères fonctionnalisés.
Mécanisme d'action
Le mécanisme d'action du N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]éthyl}phényl)propanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. La liaison hydrazone et le cycle pyridine jouent un rôle crucial dans son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
N-{4-[(1E)-1-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as non-linear optical materials
Mécanisme D'action
The mechanism of action of N-{4-[(1E)-1-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-{2-(Diméthylamino)éthylamino}-4-méthoxy-5-{[4-(1-méthyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phényl)propanamide
- Sels de pyridinium
Unicité
N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]éthyl}phényl)propanamide est unique en raison de ses caractéristiques structurelles spécifiques, telles que la liaison hydrazone et la combinaison d'un cycle pyridine avec un groupe propanamide
Propriétés
Formule moléculaire |
C17H18N4O2 |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
N-[(E)-1-[4-(propanoylamino)phenyl]ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-3-16(22)19-15-8-6-13(7-9-15)12(2)20-21-17(23)14-5-4-10-18-11-14/h4-11H,3H2,1-2H3,(H,19,22)(H,21,23)/b20-12+ |
Clé InChI |
OLDBMLHJBZMBQY-UDWIEESQSA-N |
SMILES isomérique |
CCC(=O)NC1=CC=C(C=C1)/C(=N/NC(=O)C2=CN=CC=C2)/C |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)C(=NNC(=O)C2=CN=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668309.png)

![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11668318.png)
![(5Z)-5-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668325.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11668335.png)
![2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11668341.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11668353.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668361.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668374.png)
![6-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11668381.png)
![3-Hydroxy-4-[(E)-[(2-methoxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B11668384.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11668392.png)
![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B11668399.png)
![2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B11668405.png)
